5-Nitro-2-propoxypyridine
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Overview
Description
5-Nitro-2-propoxypyridine is an organic compound with the molecular formula C8H10N2O3 It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and a propoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-propoxypyridine typically involves the reaction of 2-chloro-5-nitropyridine with sodium hydride in N,N-dimethylformamide (DMF) at 0°C, followed by the addition of propan-1-ol. The reaction mixture is then stirred at room temperature to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2-propoxypyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products:
Reduction: The reduction of the nitro group yields 5-amino-2-propoxy-pyridine.
Substitution: Various substituted derivatives can be obtained depending on the reagents used.
Scientific Research Applications
5-Nitro-2-propoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-2-propoxypyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
- 5-Nitro-2-methoxy-pyridine
- 5-Nitro-2-ethoxy-pyridine
- 5-Nitro-2-butoxy-pyridine
Comparison: 5-Nitro-2-propoxypyridine is unique due to its specific propoxy group, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
5-nitro-2-propoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-5-13-8-4-3-7(6-9-8)10(11)12/h3-4,6H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWUTOSWVVDUJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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